N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide
Overview
Description
N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H13ClF3NO3S and its molecular weight is 439.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide is involved in the field of chemical synthesis, where its derivatives and related compounds are synthesized and characterized for various applications. For instance, the synthesis and characterization of tritium-labeled compounds with benzamide functionality for potential use in biological studies demonstrate the importance of such compounds in enhancing our understanding of chemical and biological processes. This process involves tritium/hydrogen exchange with an organoiridium catalyst, showcasing the compound's utility in labeling studies which are crucial for tracking biological pathways and drug metabolism (Hong et al., 2015).
Anticancer Properties
The exploration of benzamide derivatives in the development of anticancer agents is another significant area of research. Compounds synthesized from related chemical structures have demonstrated proapoptotic activity, particularly against melanoma cell lines. This suggests the potential of this compound derivatives in cancer therapy, highlighting the importance of structural modifications to enhance therapeutic efficacy. The inhibition of carbonic anhydrase isoforms by these compounds is a noteworthy mechanism, indicating a multifaceted approach to anticancer activity (Yılmaz et al., 2015).
Antimicrobial and Antipathogenic Activity
The compound and its derivatives have also been studied for their antimicrobial and antipathogenic activities. Research into thiourea derivatives, for example, has shown significant interaction with bacterial cells, including those known for their biofilm formation capabilities. This suggests a potential role for these compounds in developing novel antimicrobial agents with antibiofilm properties, addressing a critical need in the fight against resistant bacterial infections (Limban et al., 2011).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies further extend the application of this compound derivatives, providing insights into their potential as bioactive molecules. Such studies facilitate the understanding of the interaction between these compounds and biological targets, aiding in the design of more effective therapeutic agents. Theoretical evaluations of their structure, reactivity, and interaction with viral proteins offer a foundation for developing antifungal and antiviral agents, underscoring the versatility of these compounds in addressing various health challenges (FazilathBasha et al., 2021).
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NO3S/c21-17-6-1-2-7-18(17)29(27,28)16-10-8-15(9-11-16)25-19(26)13-4-3-5-14(12-13)20(22,23)24/h1-12H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOSTAWETWSYHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162234 | |
Record name | N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339105-70-3 | |
Record name | N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-3-(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339105-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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